molecular formula C17H20FN7O2S B2945176 ({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine CAS No. 2380034-04-6

({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine

Cat. No.: B2945176
CAS No.: 2380034-04-6
M. Wt: 405.45
InChI Key: BHTYMMWYBLPZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridazine derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 2. While its exact biological targets remain under investigation, its heterocyclic architecture suggests possible interactions with enzymes or receptors associated with neurological or oncological pathways. Notably, the fluorine atom at the phenyl ring may enhance metabolic stability and binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

N-(dimethylsulfamoyl)-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN7O2S/c1-22(2)28(26,27)23(3)14-10-24(11-14)16-8-7-15-19-20-17(25(15)21-16)12-5-4-6-13(18)9-12/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTYMMWYBLPZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the fluorophenyl group. The azetidinyl group is then attached, and finally, the sulfamoyl group is introduced under controlled conditions. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its triazolopyridazine-azetidine hybrid system, distinguishing it from other heterocyclic amines. Below is a comparative analysis with three related compounds:

Compound Name / Class Key Structural Features Pharmacological/Toxicological Profile Reference Insights
Target Compound Triazolopyridazine + azetidine + 3-fluorophenyl Limited published data; predicted enhanced CNS penetration due to fluorophenyl group Hypothesized based on structural analogs
Imidazoquinoline (e.g., IQ) Fused imidazole-quinoline system Classified as Group 2A carcinogen (IARC) High mutagenicity in processed meats
Triazolo[1,5-a]pyridines Triazole fused with pyridine Known kinase inhibitors (e.g., JAK2, ALK) Clinical use in oncology
Azetidine-sulfonamide derivatives Azetidine + sulfonamide groups Antibacterial/anti-inflammatory applications Improved solubility vs. non-azetidine analogs

Key Observations

Carcinogenic Potential: Unlike IQ, a well-characterized carcinogen in processed meats, the target compound’s triazolopyridazine core lacks direct evidence of genotoxicity. However, structural similarities to aromatic heterocycles warrant caution in long-term toxicity studies .

Bioactivity : The azetidine and sulfamoyl groups may confer selective enzyme inhibition (e.g., kinases or proteases), akin to triazolo[1,5-a]pyridines, but with improved pharmacokinetics due to fluorophenyl-enhanced lipophilicity.

Metabolic Stability: Fluorination at the phenyl ring likely reduces oxidative metabolism compared to non-fluorinated analogs, extending half-life in vivo.

Biological Activity

The compound ({1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, focusing on its cytotoxic effects, kinase inhibition properties, and overall pharmacological profile.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Triazolo-pyridazine core : Known for its role in interacting with various biological targets.
  • Azetidine ring : Enhances metabolic stability.
  • Sulfamoyl group : Implicated in various pharmacological activities.

Cytotoxicity Assessment

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of the compound against various cancer cell lines. The results indicate significant cytotoxicity, particularly against:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The IC50 values observed were as follows:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values demonstrate that the compound exhibits potent anti-cancer properties, comparable to established chemotherapeutic agents .

Kinase Inhibition

The compound's ability to inhibit c-Met kinase was also evaluated. c-Met is a receptor tyrosine kinase implicated in various cancers. The compound showed an IC50 value of 0.090 μM , indicating strong inhibitory activity comparable to Foretinib (IC50 = 0.019 μM) . This suggests that it may serve as a promising lead for the development of targeted cancer therapies.

The mechanism by which this compound exerts its effects involves:

  • Induction of apoptosis : The compound has been shown to promote late apoptosis in A549 cells, indicating a potential mechanism for its cytotoxicity.
  • Cell cycle arrest : It causes G0/G1 phase arrest in A549 cells, which may contribute to its anti-proliferative effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the triazolo-pyridazine core significantly influence biological activity. The presence of halogen substituents on the phenyl ring has been shown to enhance potency without compromising selectivity .

Case Studies and Research Findings

Several studies have focused on similar compounds within the triazolo-pyridazine class, revealing trends and insights applicable to our compound:

  • Cytotoxicity Studies : Compounds with similar scaffolds demonstrated varying degrees of cytotoxicity based on structural modifications.
  • Kinase Inhibition Profiles : A comparative analysis indicated that specific substitutions could enhance kinase selectivity and reduce off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.